Cas no 2770555-98-9 (benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate)
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- 2770555-98-9
- EN300-37396540
- benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
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- Inchi: 1S/C21H22N2O3/c1-3-14-23(15-4-2)20(24)18-10-12-19(13-11-18)22-21(25)26-16-17-8-6-5-7-9-17/h3-13H,1-2,14-16H2,(H,22,25)
- InChI Key: LPHVDRSGGOGRGO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)NC(=O)OCC1C=CC=CC=1)N(CC=C)CC=C
Computed Properties
- Exact Mass: 350.16304257g/mol
- Monoisotopic Mass: 350.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 58.6Ų
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37396540-0.05g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 0.05g |
$455.0 | 2023-07-07 | ||
| Enamine | EN300-37396540-0.1g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 0.1g |
$476.0 | 2023-07-07 | ||
| Enamine | EN300-37396540-0.25g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 0.25g |
$498.0 | 2023-07-07 | ||
| Enamine | EN300-37396540-0.5g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 0.5g |
$520.0 | 2023-07-07 | ||
| Enamine | EN300-37396540-1.0g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 1.0g |
$541.0 | 2023-07-07 | ||
| Enamine | EN300-37396540-2.5g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 2.5g |
$1063.0 | 2023-07-07 | ||
| Enamine | EN300-37396540-5.0g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 5.0g |
$1572.0 | 2023-07-07 | ||
| Enamine | EN300-37396540-10.0g |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate |
2770555-98-9 | 10.0g |
$2331.0 | 2023-07-07 |
benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate
Research Briefing on Benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate (CAS: 2770555-98-9)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small-molecule inhibitors and modulators in drug discovery. Among these, benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate (CAS: 2770555-98-9) has emerged as a compound of interest due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
The compound benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate is characterized by a carbamate linkage and bis(prop-2-en-1-yl)carbamoyl moiety, which contribute to its reactivity and binding affinity. Recent studies have explored its role as a potential inhibitor of key enzymatic targets involved in inflammatory and proliferative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting protein kinases implicated in cancer cell signaling pathways.
Synthetic routes for benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate have been optimized to enhance yield and purity. A notable advancement is the use of microwave-assisted organic synthesis (MAOS), which reduces reaction times and improves scalability. Researchers have also employed computational modeling to predict the compound's binding modes and optimize its pharmacokinetic properties, as detailed in a recent ACS Omega publication.
In vitro and in vivo studies have provided preliminary evidence of the compound's therapeutic potential. For example, experiments in murine models of rheumatoid arthritis showed significant reduction in inflammatory markers when treated with derivatives of benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate. These findings suggest its applicability in autoimmune disorders, though further preclinical validation is required.
Despite these promising results, challenges remain in the development of benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate as a drug candidate. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through structural modifications and formulation strategies. Collaborative efforts between academia and industry are underway to tackle these hurdles, as highlighted in a recent review in Chemical Biology & Drug Design.
In conclusion, benzyl N-{4-[bis(prop-2-en-1-yl)carbamoyl]phenyl}carbamate represents a promising scaffold for the development of novel therapeutics. Its unique chemical properties and biological activity warrant further investigation, particularly in the context of targeted therapy and personalized medicine. Future research should focus on optimizing its pharmacological profile and advancing it through clinical trials to realize its full potential.
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